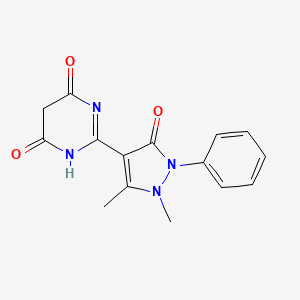
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione is a heterocyclic compound that features both pyrazole and pyrimidine rings
Méthodes De Préparation
The synthesis of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione typically involves the reaction of 4-aminoantipyrine with suitable reagents. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The compound can be characterized using techniques such as single crystal X-ray diffraction (XRD) analysis .
Analyse Des Réactions Chimiques
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of derivatives with different functional groups
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Industry: The compound is used in the development of advanced materials, including optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it has been shown to interact with certain amino acids, resulting in significant binding interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione include:
N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide: This compound shares a similar pyrazole structure and has been studied for its biological activities.
1-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxoethyl)pyridinium chloride: This compound is used in optoelectronic devices and has similar structural features.
The uniqueness of this compound lies in its combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14N4O3 |
|---|---|
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C15H14N4O3/c1-9-13(14-16-11(20)8-12(21)17-14)15(22)19(18(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,16,17,20,21) |
Clé InChI |
NXBLNIIGMLRQQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3=NC(=O)CC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















